Field: Physical Chemistry
Application: Methyl 2-hydroxybenzoate is used in the analysis of thermophysical property data.
Results: The data generated through this analysis is used in the study of organics.
Field: Biomedical Research
Method: The compound is reacted with aminated chitosan via the original and the introduced amino groups.
Field: Organic Chemistry
Application: Methyl benzoate is used as a reagent in organic synthesis.
Method: It plays a role in the formation of a variety of complex organic compounds.
Results: The synthesized compounds are used in various applications.
Methyl 2-(hydroxymethyl)benzoate is an organic compound with the molecular formula . It is categorized as a benzoate ester, derived from benzoic acid, and features both hydroxyl and hydroxymethyl functional groups. This compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research. The presence of the hydroxymethyl group enhances its reactivity and biological activity compared to simpler derivatives of benzoic acid .
These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that methyl 2-(hydroxymethyl)benzoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacological applications. The compound's ability to interact with biological molecules through hydrogen bonding may influence enzyme activity and cellular processes .
Methyl 2-(hydroxymethyl)benzoate can be synthesized through various methods:
These methods highlight the compound's accessibility for both laboratory and industrial applications.
Methyl 2-(hydroxymethyl)benzoate has diverse applications across several domains:
Studies on the interactions of methyl 2-(hydroxymethyl)benzoate with biological targets are still emerging. Its functional groups enable it to form hydrogen bonds with proteins and enzymes, potentially modulating their activities. Understanding these interactions is crucial for elucidating its pharmacological potential and mechanisms of action .
Several compounds share structural similarities with methyl 2-(hydroxymethyl)benzoate. Here are some notable comparisons:
Methyl 2-(hydroxymethyl)benzoate is unique due to the combination of hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .
Methyl 2-(hydroxymethyl)benzoate is a benzoic acid ester with a hydroxymethyl substituent at the ortho position relative to the ester group. Its systematic IUPAC name reflects this structural arrangement: methyl 2-(hydroxymethyl)benzoate. Alternative designations include 2-hydroxymethyl-benzoic acid methyl ester and methyl 2-(hydroxymethyl)benzoate. The molecular formula is C₉H₁₀O₃, derived from a benzoate core (C₇H₅O₂) and a methoxycarbonyl group (COOCH₃) modified by a hydroxymethyl (-CH₂OH) substituent. The molecular weight is 166.17 g/mol, calculated from atomic masses: carbon (12.01), hydrogen (1.008), and oxygen (16.00).
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | Methyl 2-(hydroxymethyl)benzoate | |
| CAS Registry Number | 41150-46-3 | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| SMILES Code | COC(=O)C1=C(CO)C=CC=C1 |
The compound adopts a planar conformation due to the aromatic benzoate ring, with substituents oriented to minimize steric strain. The hydroxymethyl (-CH₂OH) group at the ortho position is positioned perpendicularly to the ring plane, avoiding overlap with the ester carbonyl oxygen. Quantum chemical studies using Density Functional Theory (DFT) and Hartree-Fock (HF) methods confirm this geometry, with bond angles optimized to balance electronic repulsions and hydrogen-bonding potential.
Key structural features include:
Computational conformational analysis reveals minimal energy barriers for rotation around the C-O bond of the hydroxymethyl group, suggesting flexibility in solution.
Methyl 2-(hydroxymethyl)benzoate crystallizes in an orthorhombic system with space group P2₁2₁2₁. The unit cell dimensions are a = 3.938 Å, b = 8.808 Å, c = 27.94 Å, yielding a volume of 969.1 ų and a density of 1.434 Mg/m³.
| Crystal Property | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 3.938 Å, b = 8.808 Å, c = 27.94 Å | |
| Density | 1.434 Mg/m³ |
Solid-state packing is dominated by intermolecular O–H···O hydrogen bonds, which stabilize the crystal lattice. The hydroxyl group of the hydroxymethyl substituent forms hydrogen bonds with the ester carbonyl oxygen of adjacent molecules, creating a three-dimensional network. This arrangement minimizes void spaces and enhances lattice stability.
The electronic structure of methyl 2-(hydroxymethyl)benzoate is characterized by a π-conjugated system involving the benzoate ring and ester carbonyl group. Key molecular orbitals include:
| Orbital Type | Description | Source |
|---|---|---|
| HOMO | Localized on the hydroxymethyl group | |
| LUMO | Centered on the ester carbonyl group |
Quantum chemical calculations (HF/6-31G and MP2/6-311G) reveal a HOMO-LUMO energy gap of approximately 5.0 eV, consistent with the compound’s electronic stability. The hydroxymethyl group contributes electron density to the HOMO, while the LUMO is influenced by the electron-withdrawing carbonyl group, enabling potential electrophilic reactivity.
Electrostatic potential maps show regions of high electron density around oxygen atoms (hydroxyl, carbonyl, methoxy) and moderate density on the aromatic ring. This distribution governs intermolecular interactions in the solid state and solution-phase reactivity.
This section is omitted as per the user’s exclusions.
This section is omitted as per the user’s exclusions.
Methyl 2-(hydroxymethyl)benzoate exhibits distinctive proton nuclear magnetic resonance signatures that enable precise structural identification. The aromatic region displays a complex multipicity pattern between 7.0-8.0 parts per million, representing the four aromatic protons on the benzene ring [1] [2]. The hydroxymethyl substituent generates a characteristic doublet at 4.6-4.8 parts per million, corresponding to the benzylic methylene protons adjacent to the hydroxyl group, with coupling constants typically ranging from 5-6 hertz [1] [3].
The methyl ester functionality produces a sharp singlet at 3.8-3.9 parts per million, integrating for three protons [1] [4]. The hydroxyl proton appears as a broad, exchangeable signal between 5.0-6.0 parts per million, which disappears upon deuterium oxide exchange, confirming its identity as the hydroxyl hydrogen [2] [5]. This chemical shift variability results from hydrogen bonding interactions and concentration-dependent effects.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Aromatic H-3, H-4, H-5, H-6 | 7.0-8.0 | Complex multiplet | 4H | 7-8 |
| Hydroxymethyl CH₂ | 4.6-4.8 | Doublet | 2H | 5-6 |
| Ester methyl OCH₃ | 3.8-3.9 | Singlet | 3H | - |
| Hydroxyl OH | 5.0-6.0 | Broad singlet | 1H | - |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift assignments. The ester carbonyl carbon resonates at approximately 170 parts per million, reflecting the electron-withdrawing nature of the adjacent aromatic ring [6] [7]. The aromatic carbons appear in the region between 120-140 parts per million, with the ipso carbon bearing the ester substituent typically appearing furthest downfield [6] [8].
The hydroxymethyl carbon exhibits a chemical shift around 63 parts per million, consistent with a primary carbon bearing an electronegative oxygen substituent [4] [8]. The methyl ester carbon appears at approximately 52 parts per million, representing the characteristic range for methoxy carbons in aromatic esters [4] [9].
| Carbon Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ester carbonyl C=O | ~170 | Quaternary |
| Aromatic C-1 (ipso) | ~135 | Quaternary |
| Aromatic C-2, C-3, C-4, C-5, C-6 | 120-130 | Tertiary |
| Hydroxymethyl CH₂ | ~63 | Primary |
| Ester methyl OCH₃ | ~52 | Primary |
The hydroxyl functional group in methyl 2-(hydroxymethyl)benzoate generates a broad absorption band between 3200-3600 reciprocal centimeters [10] [11]. This broad envelope results from hydrogen bonding interactions, which vary depending on concentration, temperature, and solvent conditions. In dilute solutions, the hydroxyl stretch appears as a sharper peak near 3600 reciprocal centimeters, while hydrogen-bonded hydroxyl groups produce broader absorptions at lower frequencies [10] [12].
The ester carbonyl stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as a strong absorption between 1720-1740 reciprocal centimeters [13] [14] [15]. This frequency range reflects the conjugated nature of the aromatic ester, where electron delocalization from the benzene ring into the carbonyl system results in a slight reduction in carbonyl bond order compared to aliphatic esters [14] [15]. Theoretical calculations using density functional theory methods predict the carbonyl stretching frequency at 1724 reciprocal centimeters, showing excellent agreement with experimental observations [14] [16].
Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 reciprocal centimeters, providing fingerprint identification of the benzene ring system [10] [11]. These absorptions typically exhibit medium intensity and can be distinguished from aliphatic carbon-hydrogen stretches by their characteristic frequency range [11] [17].
Aliphatic carbon-hydrogen stretching modes from the hydroxymethyl and methyl ester groups generate absorptions between 2850-3000 reciprocal centimeters [10] [11]. The methyl ester group contributes both symmetric and asymmetric stretching modes, while the hydroxymethyl group adds additional complexity through its methylene stretching vibrations [14] [18].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Broad, strong | Hydroxyl group (H-bonded) |
| Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring C-H |
| Aliphatic C-H stretch | 2850-3000 | Medium | CH₃ and CH₂ groups |
| C=O stretch | 1720-1740 | Strong | Ester carbonyl |
| C=C stretch (aromatic) | 1580-1600 | Medium | Benzene ring |
| C-O stretch | 1000-1300 | Strong, multiple | Ester and alcohol C-O |
Methyl 2-(hydroxymethyl)benzoate exhibits a molecular ion peak at mass-to-charge ratio 166, corresponding to its molecular formula C₉H₁₀O₃ [19] [20]. The molecular ion intensity varies depending on ionization conditions, typically representing 5-50% relative abundance in electron ionization mass spectrometry. The presence of the aromatic ring stabilizes the molecular ion through resonance delocalization, contributing to its observable intensity [20] [21].
The compound undergoes characteristic alpha-cleavage reactions adjacent to the carbonyl group, generating several prominent fragment ions [21] [22]. Loss of the hydroxyl radical produces an ion at mass-to-charge ratio 149, while elimination of the complete hydroxymethyl radical yields a fragment at mass-to-charge ratio 135 [20] [23]. Additionally, loss of the methoxy radical from the ester functionality generates another ion at mass-to-charge ratio 135, creating potential overlap in the mass spectrum [23] [24].
The most significant fragmentation pathway involves alpha-cleavage to form the benzoyl cation at mass-to-charge ratio 105, which frequently serves as the base peak in the spectrum [23] [25]. This acylium ion benefits from exceptional stability through resonance with the aromatic ring system [21] [22].
Secondary fragmentation of primary fragment ions generates additional diagnostic peaks. The benzoyl cation at mass-to-charge ratio 105 undergoes decarbonylation to produce the phenyl cation at mass-to-charge ratio 77 [21] [25]. This phenyl fragment can further eliminate acetylene to generate characteristic aromatic cluster ions at lower mass values [21] [25].
| Fragment Ion | m/z | Relative Abundance | Fragmentation Mechanism |
|---|---|---|---|
| [M]⁺- | 166 | 5-50% | Molecular ion |
| [M-OH]⁺ | 149 | 10-30% | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | 135 | 15-35% | Loss of hydroxymethyl radical |
| [M-OCH₃]⁺ | 135 | 15-35% | Loss of methoxy radical |
| [C₆H₅CO]⁺ | 105 | Base peak | Alpha-cleavage (acylium ion) |
| [C₆H₅]⁺ | 77 | 20-40% | Decarbonylation of acylium |
| [C₇H₇]⁺ | 91 | 5-15% | Tropylium ion formation |
Methyl 2-(hydroxymethyl)benzoate displays characteristic ultraviolet-visible absorption features arising from electronic transitions within the aromatic system and carbonyl chromophore [26] [27]. The primary absorption band appears between 250-280 nanometers, corresponding to the π→π* transition of the substituted benzene ring [26] [28]. This transition exhibits high extinction coefficient values due to the allowed nature of the electronic promotion [27] [29].
A secondary absorption region between 280-320 nanometers originates from the n→π* transition of the carbonyl group [26] [27]. This transition typically exhibits lower intensity compared to the aromatic π→π* transition due to its symmetry-forbidden character [29] [28]. The presence of the hydroxymethyl substituent introduces additional bathochromic shifts through electron-donating effects and potential intramolecular hydrogen bonding interactions [30] [27].
The ultraviolet-visible absorption characteristics demonstrate significant solvent dependence, particularly for the carbonyl n→π* transition [27] [31]. Protic solvents capable of hydrogen bonding with the carbonyl oxygen typically produce hypsochromic shifts of the n→π* band, while the π→π* transition remains relatively unaffected [26] [27]. These solvatochromic effects provide valuable information regarding the electronic nature of the excited states and intermolecular interactions [31] [29].
| Electronic Transition | Wavelength (nm) | Extinction Coefficient | Assignment |
|---|---|---|---|
| π→π* (aromatic) | 250-280 | High (10³-10⁴) | Benzene ring transition |
| n→π* (carbonyl) | 280-320 | Low-medium (10²-10³) | Ester carbonyl transition |
| π→π* (extended) | 320-350 | Medium | Conjugated system |